![molecular formula C11H19N B14469318 N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine CAS No. 72055-04-0](/img/structure/B14469318.png)
N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-(tricyclo[2210~2,6~]heptan-1-yl)ethan-1-amine is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine typically involves multiple steps, starting from simpler organic molecules. The tricyclic structure can be formed through a series of cyclization reactions, followed by the introduction of the dimethylamino group. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical studies to investigate protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to various biological effects, depending on the pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[2.2.1.0~2,6~]heptane: A simpler tricyclic compound with similar structural features.
N,N-Dimethyl-2-(cyclohexyl)ethan-1-amine: A compound with a similar functional group but a different cyclic structure.
Uniqueness
N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine is unique due to its combination of a tricyclic core and a dimethylamino group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
72055-04-0 |
|---|---|
Fórmula molecular |
C11H19N |
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(1-tricyclo[2.2.1.02,6]heptanyl)ethanamine |
InChI |
InChI=1S/C11H19N/c1-12(2)4-3-11-7-8-5-9(11)10(11)6-8/h8-10H,3-7H2,1-2H3 |
Clave InChI |
DVHCYTQPRVMFLB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC12CC3CC1C2C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


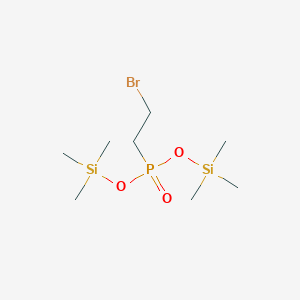



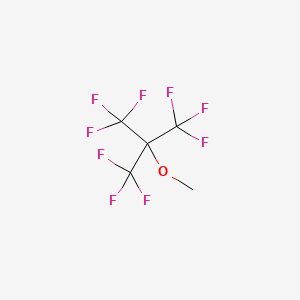
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)

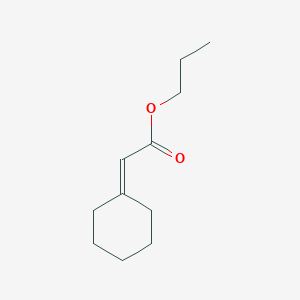
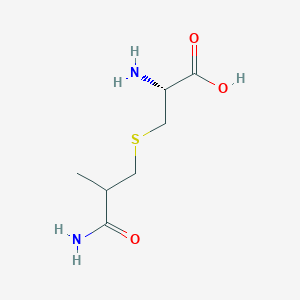
![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
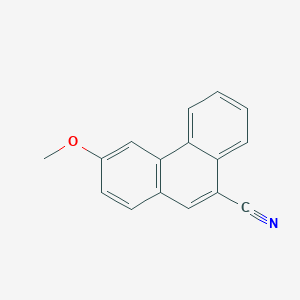
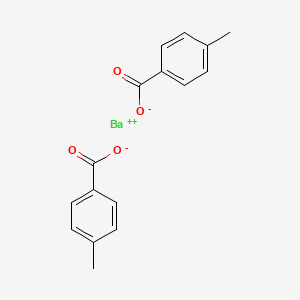
![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
